molecular formula C14H8Cl2N2O B1195231 1-(2,4-dichlorobenzoyl)-1H-benzimidazole

1-(2,4-dichlorobenzoyl)-1H-benzimidazole

Cat. No. B1195231
M. Wt: 291.1 g/mol
InChI Key: ZNHGFTFTCGPOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzoyl)-1H-benzimidazole is a member of the class of benzamides obtained by the formal condensation of 1H-benzimidazole and 2,4-dichlorobenzoic acid. It is a member of benzimidazoles, a member of benzamides and a dichlorobenzene. It derives from a 2,4-dichlorobenzoic acid and a 1H-benzimidazole.

Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and transcription. Inhibiting their function can be significant in controlling the proliferation of cancer cells. A study by Alpan, Gunes, and Topçu (2007) specifically highlights the role of 1H-benzimidazole derivatives in inhibiting mammalian type I DNA topoisomerase activity, suggesting potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Göker, Alp, and Yıldız (2005) reported the synthesis of novel benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, and evaluated their antibacterial and antifungal activities. These compounds demonstrated potent antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Göker, Alp, & Yıldız, 2005).

Anti-tubercular and Antimicrobial Properties

Maste, Jeyarani, Kalekar, and Bhat (2011) explored the synthesis of benzimidazole derivatives for their biological activities, including anti-tubercular and antimicrobial effects. The findings indicate the potential of these compounds, such as 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, in treating infections caused by bacteria, including tuberculosis (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Antifungal Activity

Khabnadideh, Rezaei, Pakshir, Zomorodian, and Ghafari (2012) synthesized benzimidazole derivatives and evaluated their antifungal activities. Their results suggest that these compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, could be effective in combating fungal infections (Khabnadideh, Rezaei, Pakshir, Zomorodian, & Ghafari, 2012).

Corrosion Inhibition

Khaled (2003) studied the inhibitive action of benzimidazole derivatives on the corrosion of iron in acidic environments. These compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, showed promise as corrosion inhibitors, which could be beneficial in industrial applications (Khaled, 2003).

properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

benzimidazol-1-yl-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C14H8Cl2N2O/c15-9-5-6-10(11(16)7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H

InChI Key

ZNHGFTFTCGPOKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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